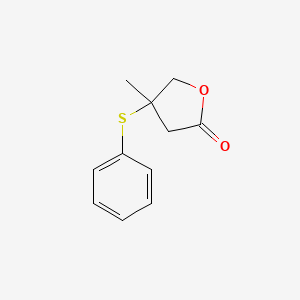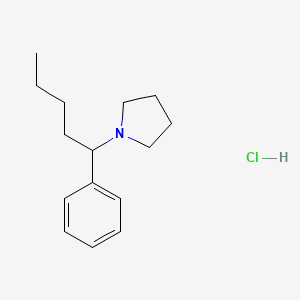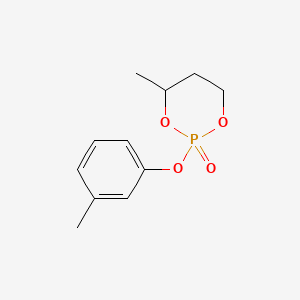
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide is a chemical compound with the molecular formula C11H15O4P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a dioxaphosphorinane ring
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide typically involves the reaction of phosphorus trichloride with an alcohol or phenol derivative, followed by oxidation. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Reaction with Alcohol or Phenol: Phosphorus trichloride reacts with an alcohol or phenol derivative to form an intermediate.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 4-methyl-2-(p-tolyloxy)-, 2-oxide: Similar structure but with a different substituent on the aromatic ring.
1,3,2-Dioxaphosphorinane, 4-methyl-2-(o-tolyloxy)-, 2-oxide: Another similar compound with a different position of the substituent on the aromatic ring.
The uniqueness of this compound lies in its specific substituent arrangement, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
73972-77-7 |
|---|---|
Formule moléculaire |
C11H15O4P |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
4-methyl-2-(3-methylphenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H15O4P/c1-9-4-3-5-11(8-9)15-16(12)13-7-6-10(2)14-16/h3-5,8,10H,6-7H2,1-2H3 |
Clé InChI |
LSBMBRVHZCTEPP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOP(=O)(O1)OC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


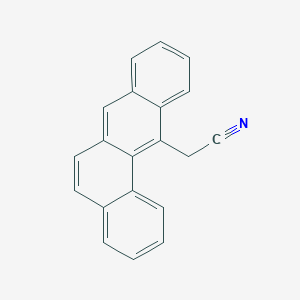

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
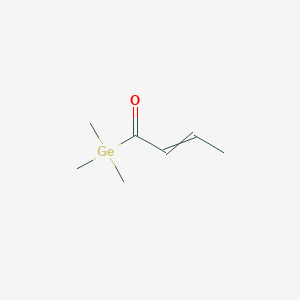
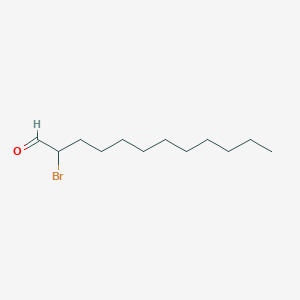
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
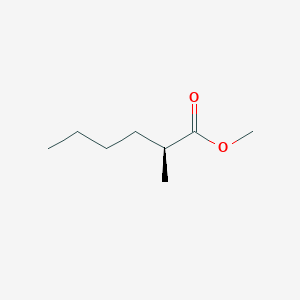
![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)



